molecular formula C23H25NO4 B2400339 (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one CAS No. 869077-44-1

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

Cat. No.: B2400339
CAS No.: 869077-44-1
M. Wt: 379.456
InChI Key: CAEYRKUXZWZVOL-BKUYFWCQSA-N
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Description

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.456. The purity is usually 95%.
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Biological Activity

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

  • Chemical Formula : C17H18N2O4
  • Molecular Weight : 302.34 g/mol
  • CAS Number : 1092298-15-1
  • Structure : The compound features a benzofuran core with hydroxyl and methoxy substituents, which are crucial for its biological activity.

1. Antioxidant Activity

Research indicates that benzofuran derivatives possess significant antioxidant properties. The compound is believed to scavenge free radicals and inhibit oxidative stress pathways. This activity is essential in preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models.

3. Anticancer Properties

Preliminary studies suggest that this compound exhibits promising anticancer activity. It has been observed to inhibit the growth of cancer cells and induce apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis; inhibition of cell proliferation

Case Study 1: Anticancer Activity

A study published in MDPI explored the structure–activity relationship (SAR) of various benzofuran derivatives, including our compound. The results indicated that derivatives with hydroxyl groups exhibited enhanced cytotoxicity against leukemia cell lines (K562 and HL60) with IC50 values significantly lower than those of non-hydroxylated analogs .

Table 2: Cytotoxicity Data

Compound NameCell LineIC50 (μM)Notes
Compound AK5625Hydroxyl group present
Compound BHL600.1Significant cytotoxicity
(2Z)-6-hydroxy...A549TBDUnder investigation

Case Study 2: Anti-inflammatory Effects

In another study focusing on the anti-inflammatory properties, the compound was tested in vitro for its ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The results demonstrated a significant reduction in nitric oxide levels, suggesting its potential as an anti-inflammatory agent .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its antioxidant properties involve the modulation of signaling pathways related to oxidative stress and inflammation.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15-7-5-6-12-24(15)14-18-19(25)11-10-17-22(26)21(28-23(17)18)13-16-8-3-4-9-20(16)27-2/h3-4,8-11,13,15,25H,5-7,12,14H2,1-2H3/b21-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEYRKUXZWZVOL-BKUYFWCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4OC)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4OC)/C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.